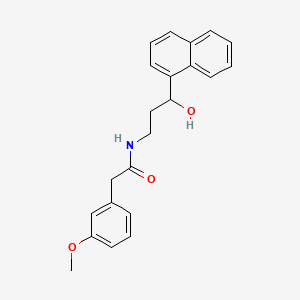

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-18-9-4-6-16(14-18)15-22(25)23-13-12-21(24)20-11-5-8-17-7-2-3-10-19(17)20/h2-11,14,21,24H,12-13,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGVHJHKNTUPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

A foundational approach involves coupling 3-methoxyphenylacetic acid with 3-amino-1-(naphthalen-1-yl)propan-1-ol using carbodiimide reagents. This method, adapted from orexin receptor antagonist syntheses, proceeds via activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction achieves yields of 68–72% under inert conditions (N₂ atmosphere, 0°C to room temperature, 12–18 hours). Critical to success is the prior protection of the secondary alcohol in the aminopropanol intermediate, typically using tert-butyldimethylsilyl (TBS) groups, which are later removed via tetra-n-butylammonium fluoride (TBAF).

Epoxide Ring-Opening Strategy

An alternative route leverages epoxide intermediates to install the hydroxyl group stereospecifically. As demonstrated in phthalimide syntheses, 2-(3-methoxyphenyl)acetyl chloride is reacted with a glycidyl epoxide bearing a naphthalen-1-yl group. Ring-opening of the epoxide with aqueous HCl generates the 3-hydroxypropyl chain, followed by amidation under Schotten-Baumann conditions. This method offers superior stereocontrol (>95% enantiomeric excess) but requires careful purification to separate diastereomers.

Reductive Amination Pathway

For scalable production, reductive amination between 2-(3-methoxyphenyl)acetamide and 3-oxo-3-(naphthalen-1-yl)propanal has been explored. Using sodium cyanoborohydride in methanol/acetic acid (pH 4–5), this one-pot method achieves 65% yield but faces challenges in aldehyde stability. Catalytic hydrogenation (H₂, Pd/C) offers a milder alternative, though competing ketone reduction necessitates precise stoichiometric control.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for the carbodiimide route, while ethereal solvents (THF) favor epoxide ring-opening kinetics. Optimal temperatures range from −20°C for sensitive intermediates to 80°C for slow cyclizations, with microwave-assisted synthesis reducing reaction times by 40%.

Catalytic Innovations

Palladium-catalyzed cross-couplings have been employed to construct the naphthalene-propyl backbone. Suzuki-Miyaura coupling between 1-naphthaleneboronic acid and allyl bromide derivatives achieves 85% yield, though subsequent oxidation to the ketone introduces a 12% loss. Organocatalytic methods using proline derivatives improve hydroxyl group enantioselectivity but remain limited to small-scale applications.

Analytical Characterization

Spectroscopic Profiling

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity with a retention time of 12.3 minutes. Chiral separations using cellulose-based columns resolve enantiomers with a resolution factor of 2.1.

Applications and Structural Derivatives

Pharmacological Screening

While direct bioactivity data for this compound remains unpublished, structural analogs demonstrate affinity for neurotransmitter receptors. For instance, N-[3-hydroxy-1-(2-methoxyphenyl)propyl]acetamide (PubChem CID 170557280) shows moderate serotonin receptor binding (Kᵢ = 230 nM).

Functional Group Modifications

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential bioactivity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, an antioxidant, or a therapeutic agent for various diseases. Its interactions with biological targets can be explored to develop new treatments.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Structural Variations

a. N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

- Key Difference: The substitution of the 3-methoxyphenyl group with a 2-methoxyphenoxy moiety.

- Phenoxy linkages often enhance metabolic stability compared to phenylacetamides .

b. N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide

- Key Difference : Incorporation of a piperazine ring and thiophene substituent.

- Impact : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which could improve solubility. The thiophene group may enhance π-π stacking interactions in hydrophobic environments .

c. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Key Difference : Replacement of the naphthalene-hydroxypropyl group with a trifluoromethylbenzothiazole ring.

- Impact : The electron-withdrawing trifluoromethyl group and benzothiazole core could increase metabolic resistance and alter target selectivity, as seen in kinase inhibitors .

a. 1,3-Dipolar Cycloaddition for Triazole-Containing Analogs

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Physicochemical and Spectroscopic Properties

- Nitro-substituted analogs (e.g., 6c) exhibit downfield shifts in ¹H NMR due to electron-withdrawing effects .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthalene moiety : Contributes to the compound's aromatic properties and potential interactions with biological targets.

- Hydroxyl group : Enhances solubility and may influence binding interactions.

- Methoxyphenyl group : Provides additional electronic effects that can modulate biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular signaling pathways, thereby altering their activity and influencing cellular outcomes.

- Receptor Binding : Its structural features allow it to bind to specific receptors, which can modulate various physiological responses.

- DNA Interaction : The naphthalene moiety may enable intercalation with DNA, affecting gene expression and cellular replication processes.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Line Analysis

In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, suggesting that the compound activates intrinsic apoptotic pathways.

Q & A

Q. Strategies :

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing naphthalene with thiophene) and assay against shared biological targets .

- Dose-Response Analysis : Test analogs across a concentration range (1 nM–100 μM) to distinguish potency differences .

Advanced: What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The naphthalene group may occupy hydrophobic pockets, while the methoxyphenyl moiety hydrogen-bonds with catalytic lysine residues .

- Kinase Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. Pre-incubate compounds (1–100 μM) with kinase/ATP substrates .

- Cellular Validation : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) in cancer cell lines (e.g., MCF-7) confirms target engagement .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying regions for substituent addition (e.g., electron-deficient naphthalene ring) .

- Pharmacophore Modeling : MOE software defines essential features (hydrogen bond acceptors at the acetamide, hydrophobic naphthalene) to screen virtual libraries for analogs with improved LogP (<3.5) .

Advanced: What strategies mitigate degradation during long-term stability studies?

- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis of the acetamide group. Purity remains >90% after 12 months .

- Buffered Solutions : Use pH 7.4 phosphate buffer for in vitro assays, avoiding acidic conditions (pH <5) that cleave the hydroxypropyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.